4-[2-(Methylamino)-1-(2-phenylethoxy)ethyl]benzene-1,2-diol
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Overview
Description
4-(2-methylamino-1-phenethyloxy-ethyl)benzene-1,2-diol is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes a benzene ring substituted with a 2-methylamino-1-phenethyloxy-ethyl group and two hydroxyl groups at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylamino-1-phenethyloxy-ethyl)benzene-1,2-diol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a benzene-1,2-diol derivative with a 2-methylamino-1-phenethyloxy-ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the alkylation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-methylamino-1-phenethyloxy-ethyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-(2-methylamino-1-phenethyloxy-ethyl)benzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in modulating neurotransmitter systems.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-methylamino-1-phenethyloxy-ethyl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may interact with adrenergic receptors, influencing neurotransmitter release and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2-methylaminoethyl)benzene-1,2-diol:
4-(1-methoxy-2-(methylamino)ethyl)benzene-1,2-diol: This compound has a methoxy group instead of the phenethyloxy group.
Uniqueness
4-(2-methylamino-1-phenethyloxy-ethyl)benzene-1,2-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
CAS No. |
7468-26-0 |
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Molecular Formula |
C17H21NO3 |
Molecular Weight |
287.35 g/mol |
IUPAC Name |
4-[2-(methylamino)-1-(2-phenylethoxy)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C17H21NO3/c1-18-12-17(14-7-8-15(19)16(20)11-14)21-10-9-13-5-3-2-4-6-13/h2-8,11,17-20H,9-10,12H2,1H3 |
InChI Key |
LBPQZSRAMFQEHA-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)O)OCCC2=CC=CC=C2 |
Origin of Product |
United States |
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